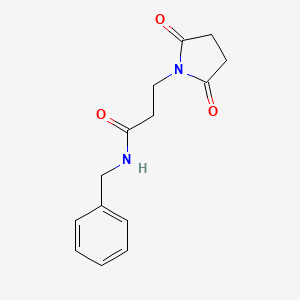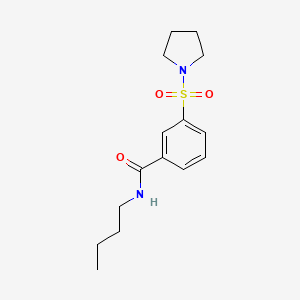
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide, also known as DDEB, is a compound that has been widely studied for its potential applications in scientific research. DDEB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of TRPV1, a calcium ion channel that is involved in pain sensation and inflammation. By modulating TRPV1 activity, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has also been shown to have anti-inflammatory and analgesic effects. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in lab experiments is its availability. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is readily synthesized in high yields, making it a cost-effective compound for scientific research. Additionally, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been extensively studied, and its properties are well-characterized, making it a reliable tool for experiments.
One limitation of using N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in lab experiments is its potential toxicity. While N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to be relatively non-toxic in vitro, its effects in vivo are not well-understood. This makes it important to use caution when working with N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in animal studies.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. One area of interest is in the development of new cancer therapies. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has shown promising anti-cancer properties, and further research could lead to the development of new treatments for cancer.
Another area of interest is in the development of new treatments for neurological disorders. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of ion channels in the brain, which could have implications for the treatment of disorders such as epilepsy and Parkinson's disease.
Finally, further research could be done to explore the potential anti-inflammatory and analgesic properties of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. This could lead to the development of new treatments for inflammatory disorders such as rheumatoid arthritis and chronic pain.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is a compound that has shown promise in scientific research. Its anti-cancer and neuroprotective properties make it a potential candidate for the development of new therapies. While there are limitations to its use in lab experiments, its availability and well-characterized properties make it a valuable tool for scientific research. Future research on N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide could lead to the development of new treatments for a range of disorders.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide involves the reaction of 3,4-dimethylphenylamine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been optimized to produce high yields of the compound, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is in the field of cancer research. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has also been studied for its potential use as a tool in neuroscience research. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)14(4)11-16/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUTGLRGWDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)


![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)
